6beta-Hydroxyipolamiide
Overview
Description
6beta-Hydroxyipolamiide is a naturally occurring iridoid glucoside found in the herbs of Stachytarpheta mutabilis, a plant belonging to the Verbenaceae family . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 6beta-Hydroxyipolamiide is α-glucosidase , an enzyme involved in the breakdown of complex carbohydrates . This enzyme plays a crucial role in the digestion of starches and sugars, converting them into glucose for energy use in the body .
Mode of Action
This compound acts as an inhibitor of α-glucosidase . It binds to the enzyme, preventing it from breaking down complex carbohydrates into glucose . This inhibitory action disrupts the normal function of α-glucosidase, leading to changes in carbohydrate metabolism .
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate metabolism pathway . This disruption can lead to a decrease in the breakdown and absorption of carbohydrates in the digestive tract, potentially reducing postprandial (after-meal) blood glucose levels . .
Result of Action
The inhibition of α-glucosidase by this compound can lead to a reduction in postprandial blood glucose levels . This could potentially be beneficial in the management of conditions such as diabetes, where controlling blood glucose levels is crucial . .
Biochemical Analysis
Biochemical Properties
6beta-Hydroxyipolamiide plays a significant role in biochemical reactions, primarily through its inhibitory activity on the enzyme alpha-glucosidase . Alpha-glucosidase is an enzyme involved in the breakdown of carbohydrates into glucose. By inhibiting this enzyme, this compound can potentially regulate blood sugar levels, making it a candidate for antidiabetic therapies . The compound interacts with the active site of alpha-glucosidase, thereby preventing the enzyme from catalyzing its substrate .
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism . The compound’s inhibitory effect on alpha-glucosidase can lead to reduced glucose absorption in intestinal cells, thereby impacting overall glucose metabolism . Additionally, this compound exhibits antioxidant properties, which can protect cells from oxidative stress and damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of alpha-glucosidase, inhibiting its enzymatic activity . This inhibition is achieved through competitive binding, where this compound competes with the enzyme’s natural substrate for the active site . Furthermore, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years in powder form . Its stability in solution may vary, and degradation can occur over time, potentially affecting its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of determining an optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism . The compound interacts with enzymes such as alpha-glucosidase, influencing metabolic flux and metabolite levels . By inhibiting alpha-glucosidase, this compound can modulate the breakdown of carbohydrates, thereby affecting glucose levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can influence its localization and accumulation, thereby affecting its biological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Currently, there is limited information on the synthetic routes for 6beta-Hydroxyipolamiide. As a natural product, it is typically extracted from plant sources. The extraction process involves several steps, including:
Extraction: The plant material is subjected to solvent extraction using solvents such as methanol, ethanol, or pyridine.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Crystallization: The purified compound is crystallized to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound is not well-documented. the extraction and purification methods used in research laboratories can be scaled up for industrial purposes, involving large-scale solvent extraction and advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6beta-Hydroxyipolamiide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted iridoid glucosides.
Scientific Research Applications
6beta-Hydroxyipolamiide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
6beta-Hydroxyipolamiide: An iridoid glucoside with unique hydroxylation at the beta position.
Ipomoeassin F: Another iridoid glucoside with similar structural features but different biological activities.
Loganin: A well-known iridoid glucoside with distinct pharmacological properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and its potential biological activities, particularly its alpha-glucosidase inhibitory activity . This sets it apart from other iridoid glucosides, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl (1S,4aR,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O12/c1-16(24)3-8(19)17(25)6(13(23)26-2)5-27-15(12(16)17)29-14-11(22)10(21)9(20)7(4-18)28-14/h5,7-12,14-15,18-22,24-25H,3-4H2,1-2H3/t7-,8-,9-,10+,11-,12-,14+,15+,16+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKJSAASNMDKLI-NZHINYMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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